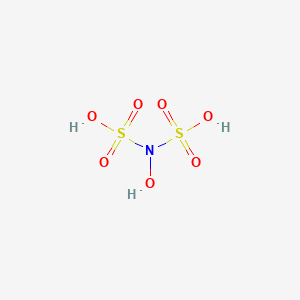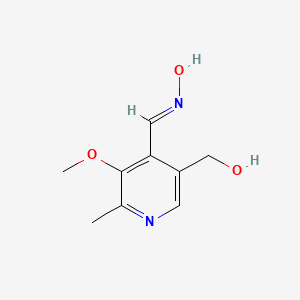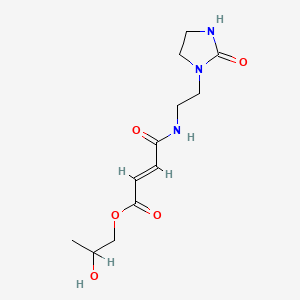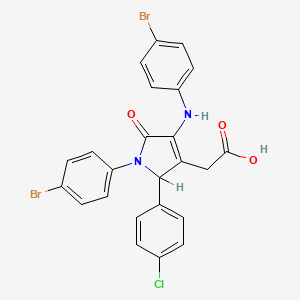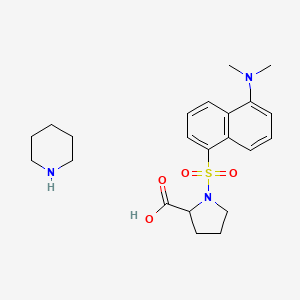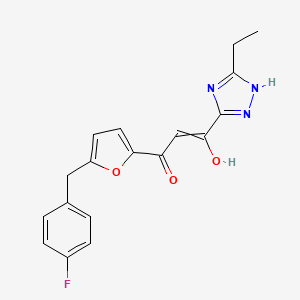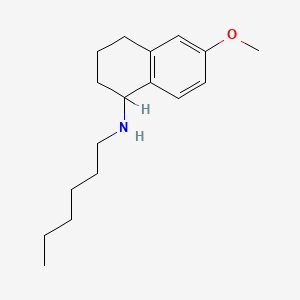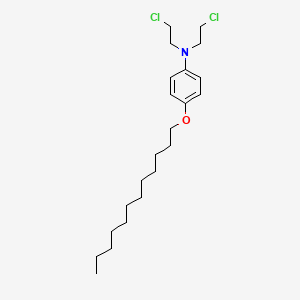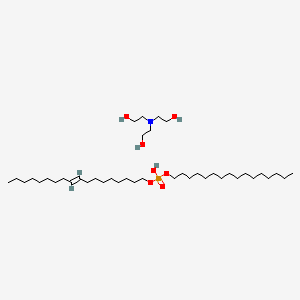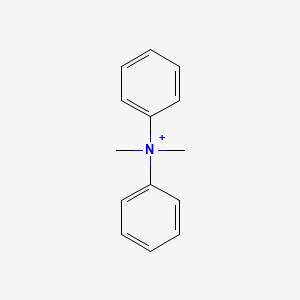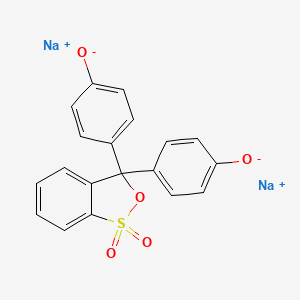
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- typically involves the bromination of 1,4-naphthoquinone followed by hydroxylation. The reaction conditions often include the use of bromine or bromine-containing reagents and suitable solvents. The hydroxylation step may involve the use of hydroxylating agents under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- has several scientific research applications, including:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- involves its interaction with cellular components, leading to various biological effects. The compound can modulate redox reactions within cells, affecting the activity of enzymes and signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparaison Avec Des Composés Similaires
2-Bromo-1,4-Naphthalenedione: Another brominated naphthoquinone derivative with similar biological activities.
2-Chloro-5,8-Dihydroxy-1,4-Naphthoquinone: A chlorinated derivative with strong antifungal activity.
2,3-Dichloro-5,8-Dihydroxy-1,4-Naphthoquinone: A compound with notable antimicrobial properties.
Uniqueness: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- stands out due to its specific combination of bromine and hydroxyl groups, which confer unique chemical reactivity and biological activity. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
89226-85-7 |
|---|---|
Formule moléculaire |
C10H5BrO4 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
6-bromo-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
Clé InChI |
SHZFUTHHQBTADS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)C(=C(C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



